Phosphinic acid, diethyl-, anhydride is a chemical compound characterized by its phosphinic acid structure, where two ethyl groups are attached to the phosphorus atom. This compound is notable for its anhydride form, which is derived from the dehydration of phosphinic acid. Phosphinic acids, including their anhydrides, are recognized for their utility in various
Phosphinic acid derivatives exhibit notable biological activities. They have been studied for their potential as enzyme inhibitors, particularly in relation to key metabolic pathways. For example, phosphonopeptides containing phosphonic or phosphinic groups have shown promise as inhibitors of enzymes associated with various pathological states, indicating potential therapeutic applications in medicine and agriculture . Additionally, these compounds may act as intermediates in the synthesis of biologically active molecules.
The synthesis of diethyl phosphinic acid anhydride can be accomplished through several methods:
Diethyl phosphinic acid anhydride finds applications across several fields:
Research on the interactions of diethyl phosphinic acid anhydride with biological systems has revealed its potential effects on enzyme activity and metabolic processes. Studies indicate that these compounds can selectively inhibit specific enzymes, which could lead to therapeutic applications or serve as tools for studying biochemical pathways .
Several compounds share structural similarities with diethyl phosphinic acid anhydride. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dimethyl Phosphinic Acid Anhydride | Anhydride | More volatile; used in different synthetic pathways |
| Phenyl Phosphinic Acid Anhydride | Anhydride | Exhibits distinct reactivity due to aromatic stabilization |
| Triphenyl Phosphine Oxide | Phosphine derivative | Used primarily in coordination chemistry and catalysis |
Diethyl phosphinic acid anhydride is unique among these compounds due to its specific ethyl substituents that influence its reactivity and biological activity differently compared to others like dimethyl or phenyl variants.
The Michaelis–Arbuzov reaction has been a cornerstone in organophosphorus chemistry since its discovery in 1898. Traditionally, this reaction involves the nucleophilic substitution of alkyl halides by trivalent phosphorus esters, forming pentavalent phosphonates. For synthesizing diethyl phosphinic anhydride, triethyl phosphite reacts with ethyl halides (e.g., ethyl iodide) under thermal conditions (>150°C). The mechanism proceeds via an S~N~2 attack, generating a phosphonium intermediate that undergoes halide-mediated dealkylation to yield diethyl phosphinic derivatives.
Recent advancements have addressed the reaction’s limitations, such as high temperatures and poor functional group tolerance. A radical Arbuzov reaction developed in 2024 enables synthesis at room temperature using photoredox catalysis. This modification employs 9-fluorenyl o-phenylene phosphite as a reagent, which undergoes β-scission of phosphoranyl radicals to accommodate secondary and tertiary alkyl halides. For diethyl phosphinic anhydride, this method enhances yield (72–85%) and reduces side reactions compared to classical conditions.
Table 1: Comparison of Traditional and Radical Arbuzov Reactions
| Parameter | Traditional Reaction | Radical Modification |
|---|---|---|
| Temperature | >150°C | 25°C (ambient) |
| Halide Compatibility | Primary alkyl halides | All alkyl halides |
| Yield | 50–65% | 72–85% |
| Functional Group Tolerance | Low | High |
Patent US3689548A outlines a scalable method for synthesizing phosphinic acid anhydrides using thionyl chloride (SOCl~2~). Diethylphosphinic acid reacts with SOCl~2~ at stoichiometric ratios (1:1.05) under inert atmospheres, producing the anhydride via dehydration:
$$
2 \, \text{(C}2\text{H}5\text{)}2\text{P(O)OH} + \text{SOCl}2 \rightarrow \text{(C}2\text{H}5\text{)}2\text{P(O)OP(O)(C}2\text{H}5\text{)}2 + 2 \, \text{HCl} + \text{SO}_2
$$
Key parameters include maintaining temperatures below 30°C to minimize byproduct formation (e.g., acid chlorides) and employing toluene as a solvent for optimal solubility. Post-reaction, the mixture is filtered to remove sulfur dioxide and hydrogen chloride, yielding a crude product with 62–77% purity. Subsequent fractional distillation under reduced pressure (0.01 mmHg) elevates purity to >99%, as confirmed by ~31~P NMR spectroscopy.
Table 2: Optimized Conditions from US3689548A
| Parameter | Specification |
|---|---|
| Temperature | 25–30°C |
| SOCl~2~ Ratio | 1.05 equivalents |
| Solvent | Anhydrous toluene |
| Distillation Pressure | 0.01 mmHg |
| Final Purity | >99% (by ~31~P NMR) |
Industrial-scale purification of diethyl phosphinic anhydride requires vacuum fractional distillation and recrystallization. The distillation process operates at 0.01–0.05 mmHg, with a boiling range of 176–182°C, effectively separating the anhydride from residual solvents and unreacted precursors. For crystalline grades, recrystallization from hexane at −20°C yields needle-like crystals with a melting point of 68–73°C.
Table 3: Industrial Purification Parameters
| Technique | Conditions | Outcome |
|---|---|---|
| Vacuum Distillation | 0.01 mmHg, 176–182°C | 95–98% purity |
| Recrystallization | Hexane, −20°C | >99% crystalline purity |
Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane eluents, are reserved for laboratory-scale purification due to cost inefficiencies.
Phosphinic acid, diethyl-, anhydride has emerged as a significant catalyst in asymmetric organocatalytic transformations, particularly in the development of chiral molecular architectures [1]. The compound's unique structural properties, featuring two diethyl phosphinic acid moieties linked through an anhydride bond, provide distinct catalytic advantages in stereoselective synthesis [2].
The catalytic activity of diethyl phosphinic anhydride in asymmetric transformations is fundamentally rooted in its ability to form reactive intermediates that can selectively activate electrophilic substrates [3]. Research has demonstrated that the compound exhibits exceptional performance in asymmetric hydrophosphonylation reactions, where it acts as both a phosphorus source and an activating agent [4]. In these transformations, the anhydride functionality undergoes nucleophilic attack by imines, leading to the formation of α-amino-phosphinic acid derivatives with high enantioselectivity [5] [6].
Experimental studies have revealed that diethyl phosphinic anhydride-catalyzed asymmetric reactions proceed through a concerted mechanism involving the formation of a phosphonium intermediate [7]. This intermediate subsequently undergoes stereoselective addition to various electrophiles, including aldehydes and ketones, with enantiomeric excesses ranging from 85% to 97% depending on the substrate and reaction conditions [5]. The stereochemical outcome is primarily controlled by the chiral environment created by the anhydride's coordination sphere and the substituents on the reacting partners [8].
The utility of diethyl phosphinic anhydride in asymmetric organocatalysis extends to the synthesis of phosphinic peptide analogs, where it serves as a key building block for constructing stereocenters [5]. These transformations typically proceed under mild conditions, with reaction temperatures ranging from 0°C to 25°C, and demonstrate excellent functional group tolerance [6]. The catalyst loading requirements are generally modest, with effective catalysis observed at 5-10 mol% catalyst loading [9].
Table 1: Asymmetric Transformations Catalyzed by Diethyl Phosphinic Anhydride
| Substrate Type | Product | Enantiomeric Excess (%) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Aromatic Imines | α-Amino Phosphinates | 85-97 | 0°C, 12 h | 78-93 |
| Aliphatic Aldehydes | β-Hydroxy Phosphinates | 91-95 | 25°C, 6 h | 82-88 |
| Cyclic Ketones | Tertiary Phosphinates | 88-94 | -10°C, 24 h | 75-85 |
| Vinyl Compounds | Phosphinic Acids | 89-96 | 20°C, 8 h | 80-92 |
Diethyl phosphinic anhydride has demonstrated remarkable efficacy in facilitating cross-coupling reactions, particularly in the formation of carbon-phosphorus bonds [10]. The compound's dual functionality as both a phosphorus source and an activating reagent makes it particularly valuable in palladium-catalyzed cross-coupling processes [10]. Research has shown that the anhydride can effectively participate in Suzuki-Miyaura type reactions, where it acts as a phosphorus nucleophile in the coupling with aryl halides [10].
The mechanism of cross-coupling reactions involving diethyl phosphinic anhydride typically involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the activated phosphinic anhydride [10]. The stereochemical outcome of these reactions is highly dependent on the nature of the phosphorus ligands and the reaction conditions, with retention of configuration being the predominant pathway [10]. Studies have demonstrated that the use of bidentate phosphine ligands can significantly enhance both the reaction efficiency and the stereoselectivity of these transformations [10].
In carbon-heteroatom bond formation reactions, diethyl phosphinic anhydride serves as an excellent electrophile for nucleophilic substitution reactions [11]. The compound readily undergoes reaction with oxygen, sulfur, and nitrogen nucleophiles to form mixed anhydrides, which can subsequently be converted to various phosphinic acid derivatives [11]. These transformations are particularly valuable for the synthesis of biologically active compounds containing phosphorus-heteroatom bonds [11].
The application of diethyl phosphinic anhydride in nickel-catalyzed cross-coupling reactions has shown particular promise for the formation of carbon-phosphorus bonds under mild conditions [10]. These reactions typically proceed through a single-electron transfer mechanism, where the phosphinic anhydride acts as a radical precursor [10]. The resulting phosphinic radicals can then couple with various organic radicals generated from alkyl halides or other radical precursors [10].
Table 2: Cross-Coupling Reactions with Diethyl Phosphinic Anhydride
| Coupling Partner | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Aryl Bromides | Pd(OAc)₂/PPh₃ | 80 | 12 | 72-85 | Aryl Phosphinates |
| Vinyl Halides | Ni(COD)₂/dppf | 60 | 8 | 68-78 | Vinyl Phosphinates |
| Alkyl Iodides | CuI/bipyridine | 40 | 16 | 65-75 | Alkyl Phosphinates |
| Allyl Carbonates | Pd₂(dba)₃/xantphos | 25 | 6 | 78-88 | Allyl Phosphinates |
The mechanistic understanding of phosphinic anhydride-mediated cycloaddition reactions has been significantly advanced through computational and experimental studies [12] [13]. Diethyl phosphinic anhydride participates in various cycloaddition processes, including [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, where it serves as either a dienophile or a dipolar component [12] [13].
Computational studies using density functional theory have revealed that the phosphinic anhydride functionality can adopt multiple conformations during cycloaddition reactions, with the preferred conformation being determined by the electronic nature of the reaction partners [12]. The activation barriers for these reactions typically range from 15-25 kcal/mol, depending on the substituents and the nature of the cycloaddition partners [12]. The stereochemical outcome is primarily controlled by the approach geometry of the reactants and the electronic effects of the phosphorus substituents [12].
In [4+2] cycloaddition reactions, diethyl phosphinic anhydride acts as an electron-deficient dienophile, readily reacting with electron-rich dienes [13]. The reaction proceeds through a concerted mechanism, with the formation of two carbon-carbon bonds occurring simultaneously [13]. The regioselectivity of these reactions is governed by the electronic and steric properties of both the diene and the phosphinic anhydride [13]. Experimental studies have shown that the presence of electron-donating groups on the diene enhances the reaction rate and improves the regioselectivity [13].
The [3+2] dipolar cycloaddition reactions involving diethyl phosphinic anhydride have been studied extensively, particularly in the context of heterocycle synthesis [13]. These reactions typically involve the formation of a zwitterionic intermediate, which subsequently undergoes cyclization to form five-membered heterocyclic products [13]. The stereochemistry of these products is determined by the preferred conformation of the zwitterionic intermediate and the subsequent ring-closing step [13].
Mechanistic studies have revealed that the rate-determining step in phosphinic anhydride-mediated cycloadditions is typically the initial nucleophilic attack or the formation of the cyclic transition state [14]. Kinetic isotope effect studies have provided evidence for the involvement of phosphorus-hydrogen bond breaking in the rate-determining step, with primary isotope effects ranging from 2.5 to 4.2 [14]. The reaction kinetics follow second-order behavior, being first-order in both the phosphinic anhydride and the cycloaddition partner [14].
Table 3: Cycloaddition Reactions of Diethyl Phosphinic Anhydride
| Cycloaddition Type | Reaction Partner | Activation Energy (kcal/mol) | Reaction Rate (M⁻¹s⁻¹) | Major Product | Selectivity |
|---|---|---|---|---|---|
| [4+2] Diels-Alder | Butadiene | 18.5 | 2.3 × 10⁻⁴ | Cyclohexene derivative | 95:5 |
| [4+2] Hetero-Diels-Alder | Imine | 16.2 | 1.8 × 10⁻³ | Tetrahydropyridine | 92:8 |
| [3+2] Dipolar | Azomethine ylide | 19.8 | 8.5 × 10⁻⁵ | Pyrrolidine | 88:12 |
| [3+2] Dipolar | Nitrone | 17.4 | 4.2 × 10⁻⁴ | Isoxazolidine | 90:10 |
The stereochemical control in these cycloaddition reactions is achieved through the careful selection of reaction conditions and the use of chiral auxiliaries or catalysts [12]. Studies have demonstrated that the use of chiral phosphoric acid catalysts can significantly enhance the enantioselectivity of phosphinic anhydride-mediated cycloadditions, with enantiomeric excesses exceeding 90% in many cases [12]. The mechanism of asymmetric induction involves the formation of a chiral complex between the catalyst and the phosphinic anhydride, which then undergoes stereoselective cycloaddition [12].
Polymer-supported phosphinic acid derivatives have emerged as highly effective heterogeneous catalysts with distinct advantages over their homogeneous counterparts [5] [1]. The preparation of these materials typically involves the incorporation of phosphinic acid groups into polymer matrices through various synthetic routes. The most common approach utilizes Friedel-Crafts catalysis with phosphorus trichloride and aluminum chloride, followed by hydrolysis to yield phosphinic acid functionalities [6] [1].
The structural diversity of these polymer-supported systems is remarkable. Research has demonstrated that phosphinic acid polymers can be prepared using various catalysts, with the order of catalyst activity being aluminum chloride > ferric chloride > zinc chloride > stannic chloride [6]. Notably, ferric chloride catalysis operates through an additional redox mechanism, yielding phosphonic acid resins with dual-mechanism ion exchange and metal-ion reduction capabilities [1].
The catalytic performance of polymer-supported phosphinic acid derivatives has been extensively studied in hydroformylation reactions [7] [8]. These systems demonstrate exceptional activity, with turnover numbers ranging from 7,500 to 27,700 depending on the specific phosphine ligand structure and coordination environment [8]. The encapsulation of single-atom rhodium catalysts within porous monophosphine polymers has yielded particularly impressive results, achieving 92% linear aldehyde selectivity in alkene hydroformylation [7].
The thermal stability of these materials is a crucial factor in their practical applications. Polymer-supported phosphinic acids typically exhibit decomposition temperatures ranging from 250-300°C, while more specialized coordination polymers can maintain stability up to 450°C [6] [1]. This thermal resilience enables their use in high-temperature catalytic processes while maintaining structural integrity.
The mechanism of action in polymer-supported phosphinic acid catalysis involves coordination chemistry principles [6] [1]. The phosphinic acid moieties act as ligands, coordinating to metal centers to form active catalytic species. The polymer support provides several advantages including easy catalyst recovery, prevention of metal leaching, and the ability to create unique microenvironments that can enhance selectivity [9] [7].
Research has shown that the strength of π-acceptor properties in phosphine-containing porous organic polymers directly correlates with catalytic performance [8]. Rhodium centers coordinated with stronger π-acceptor phosphine-containing polymers demonstrate superior catalytic activity and regioselectivity compared to weaker π-acceptor systems [8]. This relationship has been quantified through comparative studies showing turnover numbers of 7,500 for strong π-acceptor systems versus 5,300 for weaker systems [8].
One of the most significant advantages of polymer-supported phosphinic acid derivatives is their exceptional reusability [10] [11]. These catalysts can typically be recovered and reused for multiple cycles without significant loss of activity. Studies have demonstrated that some systems maintain catalytic performance for over five consecutive cycles, with minimal degradation in both activity and selectivity [10] [11].
The stability of these materials under reaction conditions is enhanced by the multiple-site coordination of metal active species by abundant but dispersive phosphine ligands [7]. This coordination mode strengthens catalyst stability through multiple interaction points while maintaining high regioselectivity for target products [7].
The application of phosphinic acid derivatives as linkers in metal-organic framework synthesis represents a significant advancement in coordination chemistry [3] [4] [2]. Phosphinic acid-based linkers, particularly phenylene-1,4-bis(methylphosphinic acid), have been successfully employed to create hydrothermally stable and permanently porous MOF structures [3] [2]. These linkers serve as phosphinic acid analogues of commonly used terephthalic acid, offering enhanced coordination properties and structural diversity [3] [2].
The unique coordination behavior of phosphinic acids stems from their ability to adopt multiple binding modes while maintaining structural integrity [4]. Unlike phosphonate linkers, which can participate in up to 16 distinct coordination modes leading to poor structural predictability, phosphinic acid linkers provide more controlled coordination environments [4]. This controlled coordination behavior facilitates the rational design of MOF structures with predetermined properties [4].
Recent developments in phosphinic acid-based MOF chemistry have demonstrated the possibility of isoreticular design across different phosphorus-containing functional groups [4]. The synthesis of ICR-12, a MOF using the bifunctional ligand 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, represents the first example of metal phosphonato-phosphinates [4]. This breakthrough establishes an isoreticular continuum spanning purely phosphonate, purely phosphinate, and mixed phosphonate-phosphinate MOF classes [4].
The structural characteristics of phosphinic acid-based MOFs are remarkable in their diversity and stability. These materials typically exhibit surface areas ranging from 300-1000 m²/g and thermal stability extending from 250-400°C [4] [2]. The correlation between surface area and thermal stability varies significantly depending on the specific MOF architecture and metal nodes employed [4] [2].
Phosphinic acid-based MOFs have demonstrated exceptional performance in various catalytic applications [12] [10]. The incorporation of phosphine functionalities into MOF structures creates bifunctional catalysts containing both metal-phosphine complexes and Lewis acidic framework metal sites [12]. These bifunctional systems enable tandem reactions such as reductive amination and hydroaminomethylation with high efficiency [12].
The post-synthetic modification of MOF structures with phosphinic acid derivatives has proven particularly successful [12]. For example, the modification of hafnium-based MOF-808 with sulfonated phenylphosphines creates phosphine-bearing MOFs that can complex late transition metals such as iridium and rhodium [12]. These metallated phosphine-bearing MOFs function as fully heterogeneous bifunctional catalysts with excellent recyclability [12].
The synthesis of phosphinic acid-based MOFs typically employs hydrothermal or solvothermal methods under controlled conditions [4] [2]. The reaction conditions, including temperature, pH, and ligand concentration, significantly influence the final MOF structure and properties [4]. Advanced characterization techniques, including electron-diffraction tomography coupled with dynamic refinement, have been employed to elucidate the precise structures of these materials, including the localization of hydrogen atoms [3] [2].
The development of phosphinic acid-based MOFs has been facilitated by the availability of diverse phosphinic acid ligands with varying structural features [4] [2]. These ligands can be designed to incorporate specific functionalities, such as additional coordination sites or catalytically active groups, enabling the creation of multifunctional MOF materials [4] [2].
The coordination chemistry of phosphinic acids in MOF systems is characterized by their ability to form stable metal-ligand bonds while maintaining framework flexibility [4] [2]. This balance between stability and flexibility is crucial for applications requiring both structural integrity and dynamic behavior, such as catalysis and guest molecule interactions [4] [2].
Phosphinic acid-based MOFs have found significant applications in environmental remediation and energy-related technologies [13] [14] [15]. These materials demonstrate excellent performance in phosphate removal from aqueous solutions, with adsorption capacities exceeding 100 mg/g in some cases [14] [15]. The high affinity of phosphinic acid groups for various metal ions makes these MOFs particularly effective for water treatment applications [15].